![molecular formula C23H14ClFN2OS2 B2597301 3-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 866867-45-0](/img/no-structure.png)

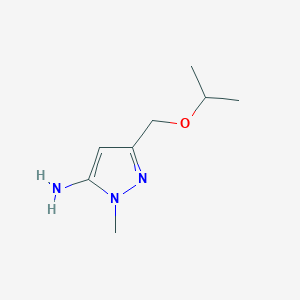

3-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

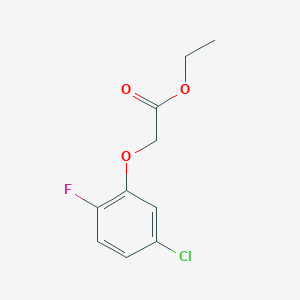

3-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C23H14ClFN2OS2 and its molecular weight is 452.95. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Quinazolinone derivatives have been synthesized through various chemical reactions, exhibiting a broad spectrum of biological activities. For instance, the synthesis and evaluation of novel quinazolinone derivatives have led to compounds with significant antimicrobial, anticancer, anti-inflammatory, and antinociceptive activities. These activities suggest the compound's potential in developing new therapeutic agents against various diseases and conditions.

One study involved the synthesis of quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety, which demonstrated good antimicrobial activities, indicating their potential as bactericides and fungicides against specific pathogens (Yan et al., 2016). Another research highlighted the synthesis and in vitro antitumor activity of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones, with some compounds showing excellent antitumor properties comparable to established drugs (El-Azab et al., 2017).

Antimicrobial and Antifungal Properties

Several studies have reported the synthesis of quinazolinone derivatives with notable antimicrobial and antifungal properties. For example, novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized, exhibiting good antimicrobial activities against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, showing superior efficacy compared to commercial bactericides (Yan et al., 2016).

Anticancer Activity

Quinazolinone derivatives have also been explored for their potential anticancer activities. A study on novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones showed significant antitumor activities, with some compounds exhibiting better efficacy against lung, CNS, and breast cancer cells compared to standard drugs like 5-fluorouracil, gefitinib, and erlotinib (El-Azab et al., 2017).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one' involves the condensation of 4-chloroaniline with 3-fluorobenzaldehyde to form an imine intermediate, which is then reacted with 2-aminothiophenol to form the thiazoloquinazolinone ring system. The thioxo group is introduced by reacting the intermediate with Lawesson's reagent.", "Starting Materials": [ "4-chloroaniline", "3-fluorobenzaldehyde", "2-aminothiophenol", "Lawesson's reagent" ], "Reaction": [ "Step 1: Condensation of 4-chloroaniline with 3-fluorobenzaldehyde in the presence of a suitable catalyst to form the imine intermediate.", "Step 2: Reaction of the imine intermediate with 2-aminothiophenol in the presence of a suitable base to form the thiazoloquinazolinone ring system.", "Step 3: Introduction of the thioxo group by reacting the intermediate with Lawesson's reagent in the presence of a suitable solvent and catalyst.", "Step 4: Purification of the final product by column chromatography or recrystallization." ] } | |

CAS-Nummer |

866867-45-0 |

Molekularformel |

C23H14ClFN2OS2 |

Molekulargewicht |

452.95 |

IUPAC-Name |

3-(4-chlorophenyl)-4-[(3-fluorophenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |

InChI |

InChI=1S/C23H14ClFN2OS2/c24-16-10-8-15(9-11-16)20-21-26(13-14-4-3-5-17(25)12-14)22(28)18-6-1-2-7-19(18)27(21)23(29)30-20/h1-12H,13H2 |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC=C(C=C4)Cl)CC5=CC(=CC=C5)F |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[(prop-2-enoylamino)methyl]pyridine-3-carboxylate](/img/structure/B2597219.png)

![Ethyl 2-{1-[(2-chlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2597221.png)

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2597227.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2597228.png)

![[3-(Hydroxymethyl)phenyl] 3-methylbutanoate](/img/structure/B2597229.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2597238.png)

![3-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B2597240.png)